![molecular formula C15H15N5O2S B12594792 Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound characterized by its unique structure, which includes an indole ring fused with a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multiple steps, starting from the preparation of the indole and triazine precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Formation of the Triazine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The indole and triazine rings are linked via a thioether bond, typically using thiol reagents and coupling agents.
Final Acetamide Formation: The allyl group is introduced through a substitution reaction, followed by acetamide formation using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and allyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and acetamide positions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-
- Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Comparison:
- Structural Differences: The main differences lie in the substituents attached to the acetamide group. The allyl group in the target compound provides unique reactivity and potential for further functionalization.
- Reactivity: The presence of different substituents can influence the compound’s reactivity, stability, and interaction with other molecules.
- Applications: While similar compounds may share some applications, the unique structure of the target compound may offer distinct advantages in specific contexts, such as enhanced bioactivity or improved material properties.
This detailed article provides a comprehensive overview of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H15N5O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-3-6-16-12(21)8-23-15-18-14-13(19-20-15)10-7-9(22-2)4-5-11(10)17-14/h3-5,7H,1,6,8H2,2H3,(H,16,21)(H,17,18,20) |
Clé InChI |
RKDGHGCAPVVNSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
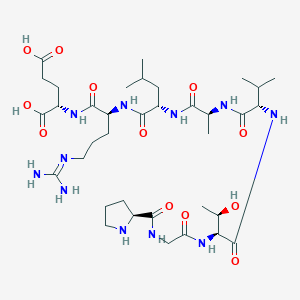
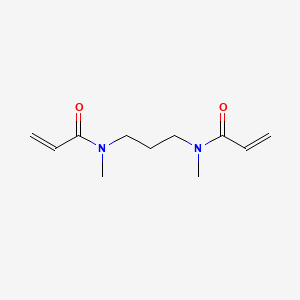
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
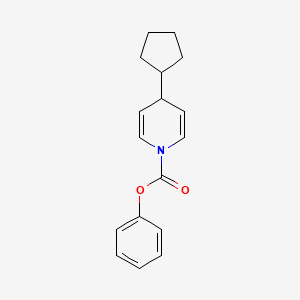
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
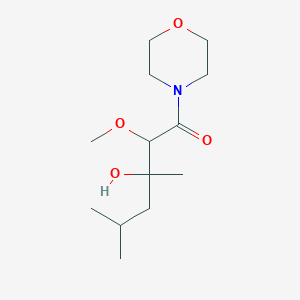
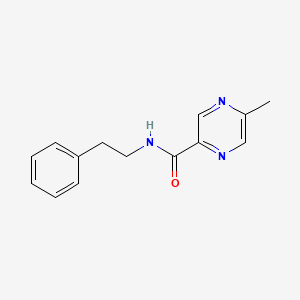

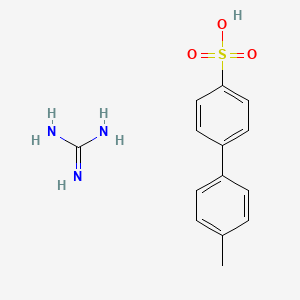
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
